molecular formula C13H22N6O6S B608731 mGlu2 agonist CAS No. 1311385-32-6

mGlu2 agonist

Cat. No.: B608731
CAS No.: 1311385-32-6
M. Wt: 390.42 g/mol
InChI Key: FICWTZOQUXUYOK-AHKKVLALSA-N
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Biochemical Analysis

Biochemical Properties

LY2979165 plays a significant role in biochemical reactions as it interacts with the metabotropic glutamate receptor 2 (mGluR2), a type of glutamate receptor in the brain . The compound acts as an agonist, meaning it binds to this receptor and activates it . This interaction can influence various biochemical processes, including neurotransmission .

Cellular Effects

The effects of LY2979165 on cells are primarily related to its role as an mGluR2 agonist. By activating mGluR2, LY2979165 can modulate glutamate signaling, which is critical for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

LY2979165 exerts its effects at the molecular level primarily through its interaction with the mGluR2. As an agonist, it binds to this receptor and activates it, which can lead to changes in cell signaling and gene expression . This interaction can also influence the activity of various enzymes and other biomolecules within the cell .

Temporal Effects in Laboratory Settings

The effects of LY2979165 can change over time in laboratory settings. For example, studies have shown that the compound’s ability to attenuate the functional imaging response to ketamine in healthy subjects was observed at the highest doses tested

Metabolic Pathways

LY2979165 is involved in the glutamate signaling pathway due to its role as an mGluR2 agonist . Detailed information about the specific metabolic pathways and enzymes it interacts with is not currently available in the literature.

Preparation Methods

Properties

IUPAC Name

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWTZOQUXUYOK-AHKKVLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735345
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311385-32-6
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2979165 AMMONIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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